

Literature Review on 3-Propylhept-2-enal and Related Aldehydes: A Technical Guide

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Compound of Interest

Compound Name: 3-Propylhept-2-enal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the chemical properties, synthesis, biological activity, and toxicology of **3-propylhept-2-enal** and related α,β -unsaturated aldehydes. The information is compiled from various scientific sources to support research and development in the fields of chemistry and drug discovery.

Chemical and Physical Properties

3-Propylhept-2-enal, with the chemical formula $C_{10}H_{18}O$ and a molecular weight of approximately 154.25 g/mol, is an α,β -unsaturated aldehyde.^[1] Its structure features a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement makes the molecule susceptible to nucleophilic attack at the β -carbon through a Michael addition reaction.

A summary of the key chemical and physical properties of **3-propylhept-2-enal** and its related isomer, (E)-2-propylhept-2-enal, is presented in Table 1. The data is a combination of computed and, where available, experimentally determined values.

Property	3-Propylhept-2-enal	(E)-2-Propylhept-2-enal
CAS Number	84712-89-0[1]	64935-37-1[2]
Molecular Formula	C ₁₀ H ₁₈ O[1]	C ₁₀ H ₁₈ O[2]
Molecular Weight	154.24932 g/mol [1]	154.24932 g/mol [2]
Boiling Point	Not available	224.3°C at 760 mmHg[2]
Flash Point	Not available	66.8°C[2]
Density	Not available	0.836 g/cm ³ [2]
Refractive Index	Not available	1.438[2]
LogP	Not available	3.72[2]

Synthesis of 3-Propylhept-2-enal

The primary method for the synthesis of **3-propylhept-2-enal** and related α,β -unsaturated aldehydes is the aldol condensation of the corresponding parent aldehydes.[3] In the case of **3-propylhept-2-enal**, the starting material would be pentanal. The reaction proceeds via a base-catalyzed self-condensation, followed by dehydration to yield the final product.

Experimental Protocol: Aldol Condensation for the Synthesis of 2-Alkyl-2-alkenals

The following is a general procedure adapted from the synthesis of similar 2-alkyl-2-alkenals, which can be applied for the synthesis of **3-propylhept-2-enal** from pentanal.[3]

Materials:

- Pentanal
- Aqueous Sodium Hydroxide (NaOH) solution (e.g., 15 M)[4]
- Ethanol (95%)[4]
- Ice water[4]

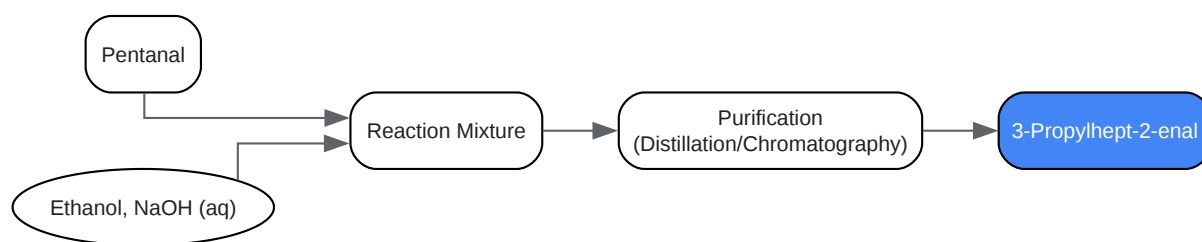
- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvent for extraction (e.g., diethyl ether)
- Brine solution

Procedure:

- Combine pentanal with 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add the aqueous sodium hydroxide solution to the stirred mixture.
- Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).
- Extract the product with an organic solvent.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography.

Characterization: The structure and purity of the synthesized **3-propylhept-2-enal** can be confirmed using various spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[3]

Synthesis Workflow



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Caption: Aldol condensation workflow for the synthesis of **3-Propylhept-2-enal**.

Biological Activity and Toxicology

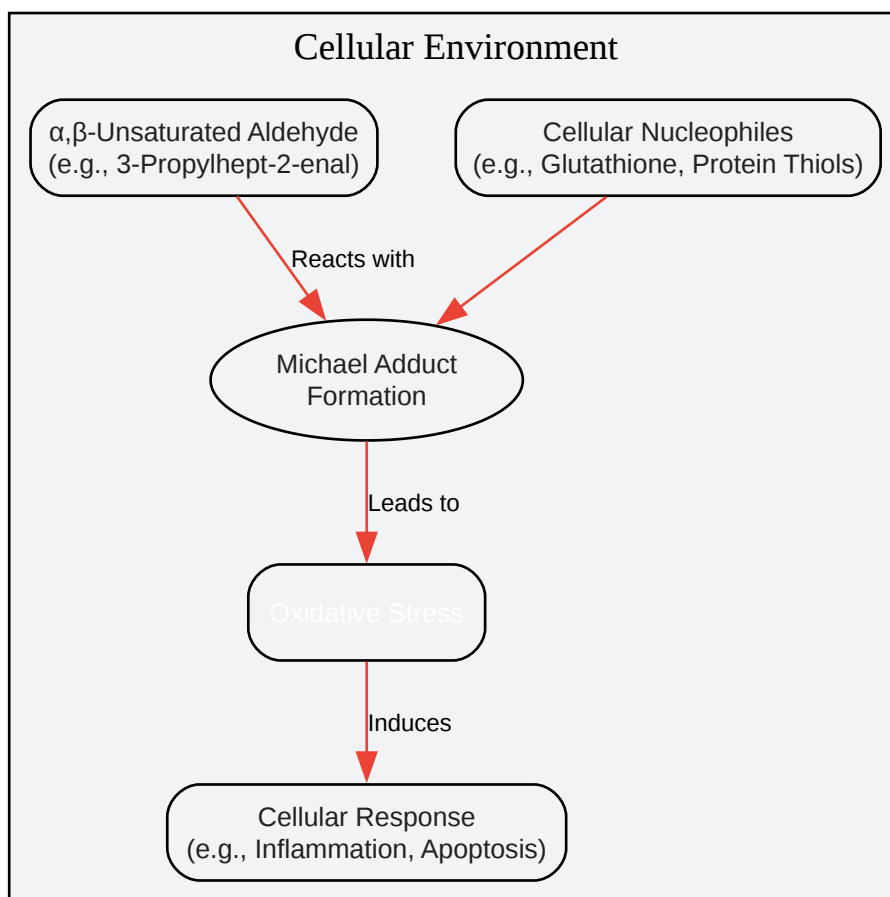
As an α,β -unsaturated aldehyde, **3-propylhept-2-enal** is expected to exhibit biological activity and potential toxicity primarily through its reactivity as a Michael acceptor. This class of compounds is known to interact with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione.

While specific studies on the biological activity of **3-propylhept-2-enal** are limited, the related compound 2-propylhept-2-enal has been identified in the plant *Plectranthus glabratus*, suggesting it may have natural biological functions.^[5]

The general mechanism of action for the toxicity of α,β -unsaturated aldehydes involves their ability to act as direct-acting alkylating agents. This reactivity can lead to the depletion of cellular glutathione and the modification of proteins and DNA, resulting in a variety of adverse health effects.

Signaling Pathway Implication

The interaction of α,β -unsaturated aldehydes with cellular components can trigger various signaling pathways related to oxidative stress and cellular damage. A simplified representation of this interaction is depicted below.



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Caption: General mechanism of α,β -unsaturated aldehyde-induced cellular stress.

Spectroscopic Data

Detailed spectroscopic data for **3-propylhept-2-enal** is not readily available in the public domain. However, based on the analysis of related 2-alkyl-2-alkenals, the following spectral characteristics can be anticipated.^[3]

^1H NMR:

- An aldehydic proton signal (CHO) in the region of 9-10 ppm.
- Vinylic proton signals (C=CH) in the region of 5.5-7.0 ppm.
- Signals for the propyl and heptyl alkyl chains in the upfield region (0.8-2.5 ppm).

^{13}C NMR:

- A carbonyl carbon signal ($\text{C}=\text{O}$) in the region of 190-200 ppm.
- Signals for the double bond carbons ($\text{C}=\text{C}$) in the region of 120-160 ppm.
- Alkyl carbon signals in the upfield region.

Mass Spectrometry (MS):

- The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of **3-propylhept-2-enal** ($m/z = 154$).
- Characteristic fragmentation patterns for aldehydes and aliphatic chains would be observed.

Conclusion

3-Propylhept-2-enal is a representative member of the α,β -unsaturated aldehyde class of compounds. Its synthesis can be achieved through the aldol condensation of pentanal. The biological activity and toxicity of this compound are likely dictated by its reactivity as a Michael acceptor, leading to interactions with cellular nucleophiles and the induction of oxidative stress. Further research is needed to fully elucidate the specific biological targets, signaling pathways, and toxicological profile of **3-propylhept-2-enal**. The information presented in this guide provides a foundation for researchers and drug development professionals working with this and related aldehydes.

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